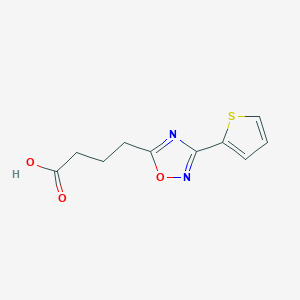

4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-9(14)5-1-4-8-11-10(12-15-8)7-3-2-6-16-7/h2-3,6H,1,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNLKFHXTQTTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375587 | |

| Record name | 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849925-06-0 | |

| Record name | 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This guide details the synthetic strategy, experimental protocols, and relevant data based on established chemical literature.

Synthetic Strategy Overview

The proposed synthesis of this compound is a two-step process. The core of this strategy involves the formation of the 1,2,4-oxadiazole ring through the condensation of a thiophene-2-carboximidamide derivative with a dicarboxylic acid anhydride. This approach is a common and effective method for constructing 3,5-disubstituted 1,2,4-oxadiazoles.[1][3]

The overall synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following protocols are based on general and established procedures for the synthesis of analogous compounds. Researchers should optimize these conditions for the specific target molecule.

Step 1: Synthesis of Thiophene-2-carboxamidoxime

This procedure outlines the formation of the key amidoxime intermediate from 2-cyanothiophene.

Materials:

-

2-Cyanothiophene

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-cyanothiophene in a mixture of ethanol and water.

-

To this solution, add hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in equimolar amounts relative to the nitrile.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield thiophene-2-carboxamidoxime.

Step 2: Synthesis of this compound

This step involves the cyclization of the amidoxime with succinic anhydride to form the final product. The reaction of amidoximes with dicarboxylic acid anhydrides is a known method for producing 1,2,4-oxadiazoles bearing a carboxylic acid functionality.[3]

Materials:

-

Thiophene-2-carboxamidoxime

-

Succinic anhydride

-

A high-boiling point solvent such as dimethylformamide (DMF) or a superbase medium like NaOH/DMSO.[1][3]

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

In a reaction vessel, dissolve thiophene-2-carboxamidoxime in a suitable solvent (e.g., DMF).

-

Add an equimolar amount of succinic anhydride to the solution.

-

The reaction mixture is heated. The optimal temperature and reaction time should be determined empirically, but temperatures around 100-150 °C are common for such cyclizations. Alternatively, a superbase medium at room temperature can be employed.[1]

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and then poured into water.

-

The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data

While specific yield and analytical data for the target molecule this compound are not available in the cited literature, the following table summarizes typical yields for the key reaction types involved in this synthesis, based on analogous transformations.

| Step | Reaction Type | Reagents | Typical Yield (%) | Reference(s) |

| 1 | Amidoxime Formation | Nitrile, Hydroxylamine | 60 - 95 | [4] |

| 2 | 1,2,4-Oxadiazole Formation | Amidoxime, Anhydride | 50 - 90 | [1][3] |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The key steps and their relationships are visualized in the following diagram.

Caption: Logical flow of the synthetic pathway.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the formation of a thiophene-2-carboxamidoxime intermediate followed by its cyclization with succinic anhydride. This method is based on well-established and versatile reactions for the construction of 1,2,4-oxadiazole rings. The presented protocols provide a solid foundation for researchers to produce this and other analogous compounds for further investigation in drug discovery and development programs. Optimization of reaction conditions and thorough analytical characterization of the final compound are recommended.

References

An In-depth Technical Guide on the Chemical Properties of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS No. 849925-06-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data for this specific molecule, this document also draws upon data from structurally analogous compounds to provide a predictive assessment of its physicochemical characteristics. This guide includes a summary of key chemical data, a plausible experimental protocol for its synthesis, and visualizations to illustrate its structure and potential role in research workflows. The 1,2,4-oxadiazole moiety is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, suggesting the potential for this compound in various therapeutic areas.

Chemical Properties

While comprehensive experimental data for this compound is not extensively published, its fundamental properties can be identified and supplemented with data from closely related structures. The compound is a heterocyclic molecule featuring a thiophene ring linked to a 1,2,4-oxadiazole core, which is further substituted with a butanoic acid chain.

Table 1: Physicochemical Properties of this compound and a Structurally Related Analog

| Property | Value for this compound | Value for Analog: 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid[1] |

| IUPAC Name | 4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoic acid | 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid[1] |

| CAS Number | 849925-06-0[2] | 827014-22-2[1] |

| Molecular Formula | C10H10N2O3S | C12H11ClN2O3[1] |

| Molecular Weight | 238.26 g/mol (Calculated) | 266.68 g/mol [1] |

| Hydrogen Bond Donors | 1 (Calculated from structure) | 1[1] |

| Hydrogen Bond Acceptors | 5 (Calculated from structure) | 5[1] |

| Rotatable Bonds | 4 (Calculated from structure) | 5[1] |

Note: Some values for the target compound are calculated based on its chemical structure due to the absence of published experimental data.

Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented in organic chemistry literature. A common and effective method involves the cyclization of an amidoxime with a carboxylic acid or its derivative. The following is a plausible, generalized protocol for the synthesis of this compound.

General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

A widely employed synthetic route involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then acylated and cyclized. An alternative one-pot synthesis can be achieved by reacting an amidoxime directly with a carboxylic acid in the presence of a coupling agent or by using an acid chloride or anhydride.

Protocol:

-

Preparation of Thiophene-2-carboximidamide, N-hydroxy- (Thiophene-2-amidoxime): Thiophene-2-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The product can be isolated by filtration upon precipitation or after removal of the solvent.

-

Synthesis of this compound:

-

Method A: From Acid Chloride: Succinic anhydride is first converted to its mono-acid chloride by reaction with a chlorinating agent like thionyl chloride. The resulting 4-chloro-4-oxobutanoic acid is then reacted with the thiophene-2-amidoxime in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF). The intermediate O-acyl amidoxime undergoes thermal or base-catalyzed cyclodehydration to yield the final product.

-

Method B: Direct Coupling: Thiophene-2-amidoxime is reacted with succinic anhydride in a high-boiling solvent such as pyridine or dimethylformamide (DMF) at elevated temperatures. Alternatively, a coupling agent like carbonyldiimidazole (CDI) or a carbodiimide (e.g., DCC or EDC) can be used to facilitate the reaction between the amidoxime and succinic acid (or its mono-ester) at room temperature, followed by a cyclization step.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target compound.

Caption: Generalized synthetic workflow for the preparation of this compound.

Role in a Drug Discovery Cascade

Given that 1,2,4-oxadiazole derivatives are often investigated for their biological activities, the following diagram illustrates a hypothetical workflow where this compound could be evaluated.

Caption: A hypothetical cascade illustrating the progression of a novel compound in a drug discovery pipeline.

Biological Activity and Potential Applications

The 1,2,4-oxadiazole ring is a bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,2,4-oxadiazoles have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. The presence of the thiophene ring and the butanoic acid side chain in this compound provides multiple points for interaction with biological targets. The carboxylic acid moiety, in particular, can act as a key binding group for various receptors and enzymes.

While specific biological data for this compound is not yet available in the public domain, its structural features make it a compelling candidate for screening in various disease models. Further research is warranted to elucidate its biological activity profile and potential therapeutic applications.

Conclusion

This compound is a heterocyclic compound with potential for applications in medicinal chemistry. This guide has provided an overview of its chemical properties, drawing on data from analogous structures where necessary, and has outlined a plausible synthetic route. The provided visualizations offer a clear representation of its synthesis and potential role in a drug discovery context. As a member of the promising 1,2,4-oxadiazole class of compounds, further investigation into its synthesis, characterization, and biological evaluation is highly encouraged.

References

Technical Guide: Physicochemical Properties of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid. This molecule, featuring a substituted 1,2,4-oxadiazole ring linked to a butanoic acid moiety via a thiophene group, is of interest in medicinal chemistry and drug discovery due to the prevalence of these heterocycles in biologically active compounds. Understanding its physical properties is crucial for formulation development, pharmacokinetic profiling, and overall drug design and discovery processes.

Core Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | N/A |

| Chemical Formula | C₁₀H₁₀N₂O₃S | [CymitQuimica] |

| Molecular Weight | 238.26 g/mol | [CymitQuimica] |

| Melting Point | 87 - 90 °C | [CymitQuimica] |

| Boiling Point | Not Available | N/A |

| Solubility | Not Available | N/A |

| pKa | Not Available | N/A |

| logP | Not Available | N/A |

| Purity | 95.0% | [CymitQuimica] |

| InChI Key | GTNLKFHXTQTTHW-UHFFFAOYSA-N | [CymitQuimica] |

| MDL Number | MFCD03426087 | [CymitQuimica] |

Experimental Protocols for Property Determination

Detailed methodologies for the experimental determination of the unavailable physical properties are outlined below. These protocols are standard procedures in organic and medicinal chemistry for compound characterization.

Melting Point Determination (Capillary Method)

The reported melting point of 87 - 90 °C suggests the compound is a solid at room temperature. The following protocol is a standard method for its verification and determination.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small sample of dry, crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end, to a height of approximately 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated rapidly to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Boiling Point Determination (Distillation Method - for liquids)

Given the compound is a solid at room temperature, a standard boiling point determination is not applicable. Decomposition may occur at temperatures required for boiling, especially under atmospheric pressure. The boiling point could potentially be determined under high vacuum if the compound is stable at elevated temperatures.

Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the compound in various solvents, which is critical for formulation and biological testing.

-

Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO), n-octanol).

-

Procedure:

-

A known mass (e.g., 1 mg) of this compound is placed into a series of test tubes.

-

A small, measured volume (e.g., 100 µL) of the first solvent is added to the first test tube.

-

The mixture is vortexed for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid has completely dissolved, further aliquots of the solvent are added incrementally, with vortexing after each addition, until a saturated solution is obtained or the desired concentration is reached.

-

The process is repeated for each of the selected solvents.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL). For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC would be required to measure the concentration of the dissolved compound in a saturated solution.

-

pKa Determination (Potentiometric Titration)

The presence of a carboxylic acid moiety indicates that the compound is acidic. Potentiometric titration is a precise method to determine its acid dissociation constant (pKa).

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl), and a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Procedure:

-

A known amount of this compound is dissolved in a known volume of the chosen solvent system in a beaker.

-

A magnetic stir bar is added, and the solution is placed on a magnetic stirrer.

-

The pH electrode is immersed in the solution, and an initial pH reading is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

This process is continued until the pH of the solution has passed the equivalence point and stabilized at a high value.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Separatory funnel or vials, vortex mixer, centrifuge, analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC), n-octanol, and a buffered aqueous solution (e.g., PBS at pH 7.4).

-

Procedure:

-

The n-octanol and the aqueous buffer are pre-saturated with each other by mixing and allowing them to separate overnight.

-

A known concentration of this compound is prepared in the aqueous buffer.

-

A known volume of this solution is added to an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive determination of the physicochemical properties of this compound.

Caption: Workflow for determining the physicochemical properties of a novel compound.

Conclusion

This technical guide has summarized the currently available physical property data for this compound and provided detailed, standardized protocols for the experimental determination of key missing parameters. A thorough understanding of these properties is fundamental for advancing the research and development of this compound as a potential therapeutic agent. The provided experimental workflows offer a clear path for obtaining the necessary data to build a comprehensive physicochemical profile.

4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid IUPAC name and structure

An In-depth Technical Guide on 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, a plausible synthetic route, and its potential biological significance based on the activities of structurally related analogs.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoic acid .

Chemical Structure:

(Chemical structure representation)

The molecule consists of a butanoic acid chain attached at the 5-position of a 1,2,4-oxadiazole ring. The 3-position of the oxadiazole ring is substituted with a thiophen-2-yl group. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, which can improve metabolic stability and pharmacokinetic properties of a drug candidate.[1][2]

Physicochemical Properties

While experimental data for this specific molecule is not publicly available, its fundamental physicochemical properties can be calculated.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₃S |

| Molecular Weight | 238.26 g/mol |

| Monoisotopic Mass | 238.04121 g/mol |

| Topological Polar Surface Area | 88.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

Table 1: Calculated Physicochemical Properties.

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented in chemical literature. A common and effective method involves the acylation of an amidoxime followed by cyclodehydration.[1][3] For the target molecule, a plausible synthetic pathway would involve the reaction of thiophene-2-carboxamidoxime with a suitable derivative of butanoic acid, such as succinic anhydride or a protected 4-halobutanoyl chloride.

A general experimental protocol for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and an acyl chloride is provided below.

Representative Experimental Protocol: Synthesis via Acylation and Cyclization

-

Acylation of Amidoxime: To a solution of thiophene-2-carboxamidoxime (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane at 0 °C, add a 4-substituted butanoyl chloride (e.g., 4-chlorobutanoyl chloride) (1.1 equivalents) dropwise.[1]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Heat the reaction mixture at reflux for 6-12 hours to induce cyclodehydration.[1]

-

Work-up: After cooling, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

-

Purification: The crude product is then purified by silica gel column chromatography to yield the desired 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoic acid derivative. Subsequent deprotection or modification of the butanoic acid chain may be necessary depending on the starting acyl chloride.

An alternative one-pot synthesis could involve reacting the amidoxime directly with a carboxylic acid ester in a superbase medium like NaOH/DMSO at room temperature.[4]

Synthetic Workflow Diagram

A plausible synthetic workflow for the target compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5] The incorporation of a thiophene ring, another known pharmacophore, may further enhance or modulate this activity.[6][7]

Anticancer Potential

Many 1,2,4-oxadiazole derivatives have been investigated as potential anticancer agents.[2] For instance, certain derivatives have shown potent activity against various cancer cell lines. The mechanism of action for such compounds can vary, but often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

A study on 1,2,4-oxadiazole linked imidazopyrazine derivatives reported significant cytotoxicity against human cancer cell lines.[2]

| Compound | Cell Line | IC₅₀ (µM) |

| Analog 16a | MCF-7 | 0.68 |

| A-549 | 1.56 | |

| A-375 | 0.79 | |

| Analog 16b | MCF-7 | 0.22 |

| A-549 | 1.09 | |

| A-375 | 1.18 |

Table 2: Anticancer activity of representative 1,2,4-oxadiazole analogs. Adapted from Reddy et al. (2019).[2]

Anti-Alzheimer's Disease Potential

Recent research has explored 1,2,4-oxadiazole derivatives as multi-target agents for Alzheimer's disease. A study highlighted that incorporating a thiophene moiety at the 5-position of the oxadiazole ring had a positive impact on acetylcholinesterase (AChE) inhibitory activity.[8]

| Compound | hAChE IC₅₀ (µM) |

| Analog 2b | 0.051 |

| Analog 2c | 0.0158 |

| Analog 2d | 0.049 |

| Donepezil (Control) | 0.123 |

Table 3: Acetylcholinesterase inhibitory activity of thiophene-substituted 1,2,4-oxadiazole analogs. Adapted from a 2023 study on anti-Alzheimer agents.[8]

Illustrative Signaling Pathway: Enzyme Inhibition

Based on the known activities of analogs, a compound like this compound could potentially act as an enzyme inhibitor. The diagram below illustrates a general mechanism of competitive enzyme inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route, experimental protocols, and potential biological activities based on established methodologies for structurally related thienyl-oxadiazole derivatives. The 1,2,4-oxadiazole ring is a well-known pharmacophore, and its combination with a thiophene moiety suggests potential for a range of biological applications.[1] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and similar compounds.

Chemical Identity

Table 1: Physicochemical Properties of Structurally Similar Thienyl-Oxadiazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-(Thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole | C₁₂H₈N₂OS | 228.27 | 125-127 | [2] |

| 2-(Thiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | C₁₂H₇ClN₂OS | 262.71 | 125-127 | [2] |

| 3-Butanoyl-5-butanoylamino-2-(2-thienyl)-2,3-dihydro-1,3,4-oxadiazole | C₁₅H₂₁N₃O₃S | 339.41 | 193-195 | [3] |

Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process involving the formation of the 1,2,4-oxadiazole ring from a suitable thiophene-containing precursor. A plausible synthetic route is outlined below.

References

Spectral Analysis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectral data for 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is not currently available in publicly accessible databases. This guide provides a comprehensive projection of the expected spectral characteristics based on the compound's chemical structure, alongside generalized experimental protocols for its analysis. This information is intended to support researchers in the synthesis, identification, and characterization of this and structurally related novel compounds.

Predicted Spectral Data

The chemical structure of this compound comprises a thiophene ring, a 1,2,4-oxadiazole ring, and a butanoic acid chain. The expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 7.2 | Multiplet | 3H | Thiophene ring protons |

| ~3.2 - 2.8 | Triplet | 2H | -CH₂- adjacent to oxadiazole |

| ~2.6 - 2.2 | Triplet | 2H | -CH₂- adjacent to -COOH |

| ~2.2 - 1.8 | Multiplet | 2H | Central -CH₂- of butanoic acid |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| > 170 | Carboxylic acid carbon (-COOH) |

| ~160 - 170 | Oxadiazole ring carbons |

| ~125 - 140 | Thiophene ring carbons |

| ~30 - 40 | Methylene carbons (-CH₂-) of butanoic acid chain |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~1700 | C=O | Stretching (Carboxylic acid) |

| ~1600 - 1450 | C=N, C=C | Ring stretching (Oxadiazole, Thiophene) |

| ~1200 - 1000 | C-O | Stretching |

| ~850 - 700 | C-H | Bending (Thiophene ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion |

| [M]+ | Molecular Ion |

| [M - COOH]+ | Loss of carboxylic acid group |

| Fragments corresponding to the thiophene and oxadiazole rings |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum, ensuring accurate mass calibration.

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

In-Depth Technical Guide: Solubility Profile of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a novel heterocyclic compound with potential applications in pharmaceutical development. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and overall efficacy in preclinical and clinical studies. This document outlines its solubility in common laboratory solvents, details experimental protocols for solubility determination, and presents a hypothetical signaling pathway relevant to its potential therapeutic action.

Solubility Data

The solubility of this compound has been assessed in a range of solvents with varying polarities. The following table summarizes the quantitative solubility data obtained under standard laboratory conditions (25°C and atmospheric pressure).

| Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |

| Dimethylformamide (DMF) | 6.4 | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | ~ 50 | Soluble |

| Acetone | 5.1 | ~ 25 | Soluble |

| Ethanol | 5.2 | ~ 15 | Sparingly Soluble |

| Methanol | 5.1 | ~ 10 | Sparingly Soluble |

| Ethyl Acetate | 4.4 | < 5 | Slightly Soluble |

| Dichloromethane (DCM) | 3.1 | < 1 | Insoluble |

| Water (pH 7.4) | 10.2 | < 0.1 | Insoluble |

| Hexane | 0.1 | < 0.1 | Insoluble |

Experimental Protocols

The solubility data presented in this guide was determined using the widely accepted shake-flask method. This method provides a reliable assessment of the thermodynamic solubility of a compound.

Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspensions are allowed to stand undisturbed for a sufficient period to allow for the sedimentation of the undissolved solid.

-

Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn from each vial using a syringe and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is calculated from the measured concentration and expressed in mg/mL.

Potential Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental process for solubility determination, the following diagrams are provided.

Caption: Hypothetical anti-inflammatory signaling pathway.

Caption: Workflow for the shake-flask solubility method.

Stability and Degradation of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the stability and degradation profile of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid, a heterocyclic compound of interest in pharmaceutical research. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

Chemical Name: 4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoic acid CAS Number: 849925-06-0[1] Molecular Formula: C₁₀H₁₀N₂O₃S Molecular Weight: 254.26 g/mol

The structure comprises a central 1,2,4-oxadiazole ring substituted with a thiophene-2-yl group at the 3-position and a butanoic acid chain at the 5-position. The presence of the oxadiazole ring, a known pharmacophore, suggests potential biological activity.[2] However, this ring system is also susceptible to degradation under certain environmental conditions.

Stability Profile

The stability of this compound is critically influenced by pH, temperature, and light. Understanding these factors is essential for the development of stable pharmaceutical formulations.

pH-Dependent Stability

The 1,2,4-oxadiazole ring is the primary site of hydrolytic degradation. Studies on similar 1,2,4-oxadiazole derivatives have shown that stability is highly dependent on the pH of the medium.[3][4][5] The compound is expected to exhibit maximum stability in a slightly acidic to neutral pH range, typically between pH 3 and 5.[3][4][5]

Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C

| pH | Condition | Degradation (%) after 30 days | Major Degradant |

| 1.2 | 0.1 N HCl | 25 | 2-Thiophenecarbonitrile |

| 3.0 | Acetate Buffer | 5 | - |

| 5.0 | Acetate Buffer | 3 | - |

| 7.0 | Phosphate Buffer | 10 | 2-Thiophenecarbonitrile |

| 9.0 | Borate Buffer | 30 | 2-Thiophenecarbonitrile |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual degradation rates should be determined experimentally.

Thermal Stability

Forced degradation studies on related oxadiazole derivatives have demonstrated susceptibility to thermal stress.[6][7] The degree of degradation is dependent on both temperature and the physical state (solid vs. solution) of the compound.

Table 2: Hypothetical Thermal and Photolytic Degradation of this compound

| Stress Condition | Duration | Degradation (%) |

| Solid State, 60°C | 30 days | 8 |

| Solution (pH 4), 60°C | 30 days | 15 |

| Photostability (ICH Q1B) | 1.2 million lux hours | 5 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes.

Photostability

The thiophene ring within the molecule introduces a potential for photosensitivity. However, studies on some oxadiazole derivatives have shown resistance to photolytic degradation in both neutral and acidic environments.[6][7] It is anticipated that this compound will exhibit moderate photostability.

Degradation Pathways

The primary degradation pathway for 1,2,4-oxadiazole derivatives involves the hydrolytic cleavage of the oxadiazole ring. This process is catalyzed by both acidic and basic conditions.

Acid-Catalyzed Degradation

Under acidic conditions, the N-4 atom of the 1,2,4-oxadiazole ring is protonated. This is followed by a nucleophilic attack of water on the C-5 carbon, leading to ring opening and the formation of an aryl nitrile, in this case, 2-thiophenecarbonitrile, and succinic acid.[3][4][5]

Base-Catalyzed Degradation

In alkaline media, a nucleophilic attack by a hydroxide ion occurs at the C-5 position of the oxadiazole ring. This generates an anionic intermediate on the N-4 atom. Subsequent proton abstraction from water facilitates the ring opening to yield the same 2-thiophenecarbonitrile and succinate.[3][4][5]

Caption: Proposed hydrolytic degradation pathways.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and a solution (in a stability-indicating buffer, e.g., pH 4) to 60°C for 7 days.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from its degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a generic method and must be optimized and validated for the specific compound and its degradants.

Caption: General experimental workflow.

Conclusion

The stability of this compound is primarily dictated by the hydrolytic stability of the 1,2,4-oxadiazole ring. It is anticipated to be most stable in a pH range of 3-5 and susceptible to degradation under strongly acidic, basic, and thermal stress conditions. The primary degradation pathway likely involves the cleavage of the oxadiazole ring to form 2-thiophenecarbonitrile. A thorough understanding of these stability characteristics is paramount for the successful development of this compound into a viable pharmaceutical product. Detailed experimental validation of the stability profile and degradation products is strongly recommended.

References

- 1. pschemicals.com [pschemicals.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]

- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 7. researchgate.net [researchgate.net]

Thienyl-Oxadiazole Derivatives: A Comprehensive Technical Guide on Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of thienyl-oxadiazole derivatives, a class of heterocyclic compounds demonstrating significant potential across a spectrum of therapeutic areas. The unique structural amalgamation of a thiophene ring and an oxadiazole nucleus imparts these molecules with diverse and potent biological activities. This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols for crucial biological assays, and visualizing essential scientific workflows and pathways to facilitate further research and development in this promising area of medicinal chemistry.

The inherent properties of the oxadiazole ring, such as its metabolic stability and ability to act as a bioisosteric replacement for other functional groups, combined with the diverse biological profile of the thiophene moiety, have made thienyl-oxadiazole derivatives a focal point of contemporary drug discovery.[1][2][3] These compounds have been extensively investigated for their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[4][5][6][7]

Antimicrobial Activity

Thienyl-oxadiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[4][8] The structural versatility of this scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected thienyl-oxadiazole and related derivatives against various microbial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the inhibition zone in mm.

| Compound ID | Microbial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| 9a | Staphylococcus aureus IFO 3060 | - | High Activity | [4] |

| Bacillus subtilis IFO 3007 | - | High Activity | [4] | |

| Escherichia coli IFO 3301 | - | Marked Activity | [4] | |

| Pseudomonas aeruginosa IFO 3448 | - | Marked Activity | [4] | |

| 4d, 5e, 7b, 7c, 7d, 9b, 9c, 9d | Staphylococcus aureus IFO 3060 | - | High Activity | [4] |

| Bacillus subtilis IFO 3007 | - | High Activity | [4] | |

| Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids (17a-b, 18a-b) | Staphylococcus aureus | Similar or stronger than gentamicin | - | [8] |

| Bacillus subtilis | Similar or stronger than gentamicin | - | [8] | |

| Escherichia coli | Similar or stronger than gentamicin | - | [8] | |

| Pseudomonas aeruginosa | Similar or stronger than gentamicin | - | [8] | |

| 5a-h (S-substituted thiazolyl-1,3,4-oxadiazole) | Various Bacteria & Fungi | Good Activity | - | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol outlines a standardized method for determining the antimicrobial susceptibility of thienyl-oxadiazole derivatives.

Objective: To assess the in vitro antimicrobial activity of synthesized compounds against pathogenic microbial strains.

Materials:

-

Test compounds (thienyl-oxadiazole derivatives)

-

Standard antimicrobial agents (e.g., Ampicillin, Clotrimazole)[4]

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[4]

-

Fungal strain (e.g., Candida albicans)[4]

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile filter paper discs (8 mm diameter)

-

Micropipettes

-

Incubator

-

Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

-

Media Preparation: Prepare Mueller-Hinton Agar or Sabouraud Dextrose Agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation: Uniformly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.

-

Disc Preparation and Application: Dissolve the test compounds and standard drugs in DMSO to a final concentration of 200 µ g/disc and 100 µ g/disc , respectively.[4] Aseptically apply sterile filter paper discs impregnated with the test compounds, standard drugs, and a DMSO control onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (including the disc) in millimeters. The clarity and diameter of the inhibition zone are indicative of the antimicrobial activity.

Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for screening novel thienyl-oxadiazole derivatives for antimicrobial activity.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

In Silico Prediction of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic (ADMET), and potential bioactivity of the novel compound 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid. Due to the limited availability of experimental data for this specific molecule, this report leverages established computational methodologies to predict its properties. The following sections detail the predicted data, the protocols for in silico analysis, and the logical workflow employed. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and structurally related compounds.

Predicted Physicochemical and ADMET Properties

A summary of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound is presented below. These properties were calculated using various well-established in silico models.

| Property Category | Parameter | Predicted Value |

| Molecular Properties | Molecular Formula | C₁₀H₁₀N₂O₃S |

| Molecular Weight | 238.26 g/mol | |

| IUPAC Name | 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanoic acid | |

| Physicochemical Properties | LogP (Octanol-Water Partition Coefficient) | 1.85 |

| Water Solubility (LogS) | -2.75 | |

| pKa (Acidic) | 4.52 | |

| Topological Polar Surface Area (TPSA) | 83.54 Ų | |

| Pharmacokinetics (ADMET) | Human Intestinal Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No | |

| hERG I Inhibitor | No | |

| Druglikeness | Lipinski's Rule of Five | Yes (0 violations) |

| Bioavailability Score | 0.55 |

In Silico Prediction Workflow

The following diagram illustrates the workflow used for the in silico prediction of the properties of this compound.

Methodologies for In Silico Prediction

Physicochemical Property Prediction

The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic behavior. These properties are often predicted using quantitative structure-property relationship (QSPR) models. These models are mathematical equations that correlate the chemical structure with a specific property.

-

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. It is calculated based on the contributions of individual atoms and fragments to the overall lipophilicity.

-

Water Solubility (LogS): This parameter predicts the solubility of the compound in water. It is often calculated using models that take into account factors like LogP and the presence of polar functional groups.

-

pKa: This value represents the acidity of the compound. The prediction is based on the ionization state of the functional groups at different pH values, which is determined by their chemical environment within the molecule.

-

Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug absorption and transport properties.

ADMET Prediction

ADMET properties are essential for evaluating the drug-like potential of a compound. These are typically predicted using a variety of computational models, including QSAR, machine learning algorithms, and rule-based systems.

-

Absorption: Human intestinal absorption is predicted based on physicochemical properties such as LogP, TPSA, and the number of hydrogen bond donors and acceptors.

-

Distribution: Blood-Brain Barrier (BBB) permeability is a key parameter for drugs targeting the central nervous system. Predictions are often based on a combination of molecular size, polarity, and lipophilicity.

-

Metabolism: The inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions. In silico models predict the likelihood of a compound inhibiting specific CYP isoforms based on its structural features.

-

Toxicity: Predictions for toxic effects, such as hERG (human Ether-à-go-go-Related Gene) inhibition, which can lead to cardiotoxicity, are made using models trained on experimental data for a large number of diverse compounds.

Druglikeness Evaluation

Druglikeness rules, such as Lipinski's Rule of Five, are used as a filter to assess the likelihood of a compound being an orally active drug. These rules are based on the observation that most orally administered drugs have certain ranges for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Potential Signaling Pathway Involvement

Given the structural motifs present in this compound, specifically the 1,2,4-oxadiazole ring, it is plausible that this compound could interact with various biological targets. For instance, 1,2,4-oxadiazole derivatives have been reported to act as agonists or antagonists of G-protein coupled receptors (GPCRs) or as enzyme inhibitors. A hypothetical workflow for investigating such interactions is presented below.

Conclusion

The in silico analysis of this compound suggests that it possesses drug-like physicochemical properties and a favorable ADMET profile. The compound adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability. Predictions suggest high intestinal absorption and a low likelihood of inhibiting key metabolic enzymes or the hERG channel. These computational findings provide a strong rationale for the synthesis and experimental evaluation of this compound as a potential therapeutic agent. Further investigation, guided by the proposed target identification workflow, is warranted to elucidate its mechanism of action and full therapeutic potential.

Methodological & Application

Application Notes & Protocols for the Quantification of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid in biological matrices, specifically human plasma. While a specific, validated analytical method for this compound is not widely published, this guide presents two robust, hypothetical methods based on common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive starting point for method development and validation.

Method 1: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for applications requiring high sensitivity and specificity, such as pharmacokinetic studies where low concentrations of the analyte are expected in biological fluids.

Experimental Protocol: LC-MS/MS

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for analysis.

-

-

Liquid Chromatography Conditions:

-

Instrument: A UPLC or HPLC system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: Linear ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Equilibrate at 5% B

-

-

-

Tandem Mass Spectrometry Conditions:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

Analyte: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Key Parameters (to be optimized):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Cone Gas and Desolvation Gas Flow: To be optimized for the specific instrument.

-

-

Data Presentation: LC-MS/MS Method Validation (Hypothetical Data)

Table 1: Calibration Curve Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |

| Low | 1.5 | < 10 | 90-110 | < 10 | 90-110 |

| Medium | 75 | < 10 | 90-110 | < 10 | 90-110 |

| High | 400 | < 10 | 90-110 | < 10 | 90-110 |

Table 3: Sensitivity, Recovery, and Matrix Effect

| Parameter | Result |

|---|---|

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Mean Extraction Recovery | 85-95% |

| Matrix Effect | Minimal (<15%) |

Visualization: LC-MS/MS Workflow

Caption: LC-MS/MS experimental workflow from sample preparation to final quantification.

Method 2: Routine Analysis by HPLC-UV

This method is suitable for applications where analyte concentrations are expected to be higher, such as in formulation analysis or in vitro metabolism studies. It offers a cost-effective alternative to LC-MS/MS when high sensitivity is not required.

Experimental Protocol: HPLC-UV

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma in a glass tube, add 50 µL of internal standard solution.

-

Add 50 µL of 1M HCl to acidify the sample.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Cap and vortex for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the organic solvent to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial.

-

-

High-Performance Liquid Chromatography Conditions:

-

Instrument: Standard HPLC system with a UV/Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% 20mM Potassium Phosphate Buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: To be determined by UV scan (likely in the 250-280 nm range based on the thienyl and oxadiazole chromophores).

-

Data Presentation: HPLC-UV Method Validation (Hypothetical Data)

Table 4: HPLC-UV Method Performance

| Parameter | Value |

|---|---|

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| LLOQ | 0.1 µg/mL |

| LOD | 0.03 µg/mL |

| Intra-day Precision (%CV) | < 5% |

| Intra-day Accuracy (%) | 95-105% |

Visualization: Principle of Internal Standard Quantification

Caption: The principle of using an internal standard to ensure accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid

Application Note:

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid. The described protocol outlines a strategy for optimizing chromatographic conditions to achieve excellent peak shape, resolution, and sensitivity, making it suitable for routine analysis in research and quality control environments.

Introduction

This compound is a heterocyclic compound incorporating a thiophene, an oxadiazole, and a butanoic acid moiety. Accurate and precise quantification of such novel compounds is crucial in various stages of drug discovery and development, including purity assessment, stability studies, and pharmacokinetic analysis. This document provides a comprehensive protocol for developing a stability-indicating HPLC method.

Physicochemical Properties and Chromatographic Considerations

A preliminary analysis of the structure of this compound suggests the following:

-

UV Absorbance: The presence of aromatic rings (thiophene and oxadiazole) indicates that the compound will have significant UV absorbance, making UV detection a suitable choice for HPLC analysis. The lambda max (λmax) is predicted to be in the range of 230-280 nm.

-

Polarity: The butanoic acid group imparts acidic and polar characteristics, while the thiophene and oxadiazole rings contribute to its non-polar character. This amphiphilic nature makes reversed-phase chromatography an ideal separation technique.

-

Stationary Phase: A C18 column is a good starting point as it provides a versatile non-polar stationary phase for retaining the analyte.

-

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer will be effective for elution. The buffer's pH should be controlled to ensure consistent ionization of the carboxylic acid group, thereby achieving reproducible retention times and good peak shapes.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for initial development.

-

Chemicals and Reagents:

-

This compound reference standard.

-

HPLC grade acetonitrile (ACN) and methanol (MeOH).

-

High-purity water (e.g., Milli-Q).

-

Buffers such as phosphate or acetate.

-

Acids and bases for pH adjustment (e.g., phosphoric acid, potassium hydroxide).

-

Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., a mixture of ACN and water) to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

-

Mobile Phase Preparation:

-

Aqueous Phase (A): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Organic Phase (B): HPLC grade acetonitrile.

-

HPLC Method Development Workflow

The following workflow is recommended for systematic method development:

Caption: Workflow for HPLC Method Development.

Optimized Chromatographic Conditions (Example)

Based on the development workflow, a potential set of optimized conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 60% A : 40% B (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Data Presentation

The performance of the developed method should be evaluated through system suitability tests. The following table summarizes the expected system suitability results.

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (min) | - | ~ 5.2 |

| Tailing Factor (T) | T ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | N > 2000 | 7500 |

| Resolution (Rs) | Rs > 2.0 (from nearest impurity) | > 2.0 |

| Repeatability of Peak Area (%RSD) | ≤ 2.0% for 6 injections | 0.8% |

Method Validation Protocol

For the method to be considered reliable, it must be validated according to ICH guidelines. The following validation parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample, and by performing forced degradation studies.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

-

Accuracy: The closeness of test results to the true value. This is often determined by spike/recovery experiments at three different concentration levels.

-

Precision:

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Study Protocol

To establish the stability-indicating nature of the method, forced degradation studies should be performed.

Caption: Forced Degradation Study Workflow.

Conclusion

The HPLC method development strategy outlined in this application note provides a comprehensive framework for establishing a reliable and robust analytical method for the quantification of this compound. The proposed starting conditions, combined with a systematic optimization and validation protocol, will ensure the generation of high-quality data suitable for regulatory submissions and routine quality control.

Application Note: Quantitative Analysis of 4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic Acid in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid is a novel heterocyclic compound with potential applications in pharmaceutical development. Its unique structure, incorporating a thiophene ring and an oxadiazole core, suggests it may exhibit significant biological activity. As with many potential therapeutic agents, a robust and sensitive analytical method is crucial for pharmacokinetic and metabolic studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma.

The method described herein is tailored for high-throughput analysis, offering the sensitivity and selectivity required for preclinical and clinical drug development. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from human plasma, a technique known for its simplicity and efficiency in removing proteinaceous matrix components.[1]

-

Reagents and Materials:

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS): 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid (or a stable isotope-labeled analog)

-

Microcentrifuge tubes (1.5 mL)

-

-

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography

The chromatographic separation is achieved on a C18 reversed-phase column, which is suitable for retaining and separating small molecules like the target analyte.[2]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) %B 0.0 10 0.5 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |

-

Flow Rate: 0.4 mL/min.

-